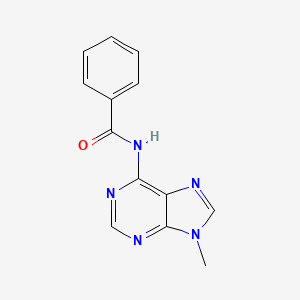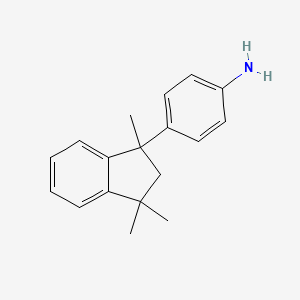
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline is a chemical compound with the molecular formula C18H21N It is characterized by the presence of an aniline group attached to a 1,3,3-trimethyl-2,3-dihydro-1H-inden-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline typically involves the reaction of 4-aminophenylboronic acid with 1,3,3-trimethylindane-1-aldehyde, followed by a reduction step to yield the target compound . The reaction conditions often include the use of a suitable solvent, such as ethanol or dimethyl sulfoxide, and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using similar reaction pathways as described above. The process would be optimized for efficiency, yield, and cost-effectiveness, with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the aniline group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis and can be used to prepare more complex molecules.
Biology: The compound can be used as a fluorescent dye for biological imaging and analysis.
Mecanismo De Acción
The mechanism of action of 4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline involves its interaction with specific molecular targets and pathways. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The trimethylindane moiety may contribute to the compound’s overall stability and lipophilicity, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1,3,3-trimethylindane: Similar in structure but lacks the aniline group.
1,1,3-Trimethyl-3-phenylindane: Another structurally related compound with different functional groups.
2,3-Dihydro-1,4,7-trimethyl-1H-indene: Shares the indene core but has different substituents.
Uniqueness
4-(1,3,3-Trimethyl-2,3-dihydro-1H-inden-1-yl)aniline is unique due to the presence of both the aniline group and the trimethylindane moiety, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
93369-00-7 |
|---|---|
Fórmula molecular |
C18H21N |
Peso molecular |
251.4 g/mol |
Nombre IUPAC |
4-(1,3,3-trimethyl-2H-inden-1-yl)aniline |
InChI |
InChI=1S/C18H21N/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)16-7-5-4-6-15(16)17/h4-11H,12,19H2,1-3H3 |
Clave InChI |
HXFFHXQUWZQCOC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=CC=CC=C21)(C)C3=CC=C(C=C3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861316.png)
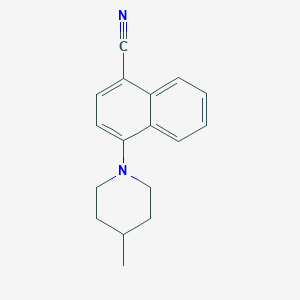
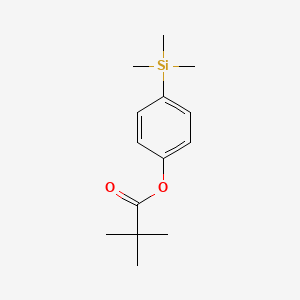
![5-Nitro-3-(p-tolyl)benzo[d]isoxazole](/img/structure/B11861330.png)
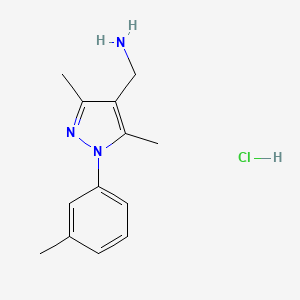
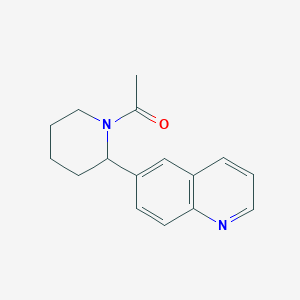
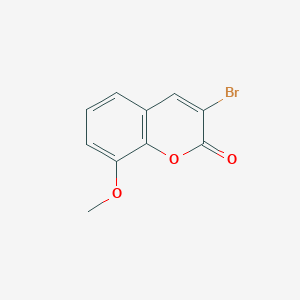
![9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11861360.png)
![Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11861365.png)
![5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11861370.png)

![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)

